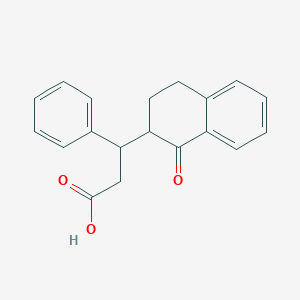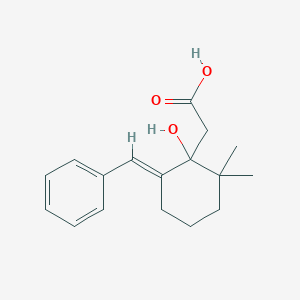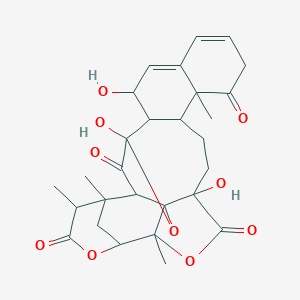
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has emerged as a promising strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
作用機序
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets such as phospholipase Cγ2, which leads to the activation of the NF-κB and PI3K/Akt signaling pathways. Inhibition of BTK by this compound blocks these signaling pathways, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity with an IC50 of 0.85 nM. This compound has minimal off-target effects on other kinases such as Tec, Itk, and JAK3. This compound has a favorable pharmacokinetic profile with high oral bioavailability and a long half-life in mice, rats, and dogs. This compound has been well-tolerated in preclinical toxicology studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and malignancies. This compound can be used to investigate the downstream signaling pathways of BTK and to identify potential biomarkers of response to BTK inhibitors. However, this compound has limitations in terms of its selectivity for BTK and its off-target effects on other kinases. Therefore, caution should be taken when interpreting the results of experiments using this compound.
将来の方向性
There are several future directions for the development and use of BTK inhibitors such as N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide. One direction is the identification of biomarkers of response to BTK inhibitors, which could help to personalize treatment for B-cell malignancies. Another direction is the combination of BTK inhibitors with other targeted therapies such as PI3K inhibitors, which could enhance the antitumor activity and overcome resistance to BTK inhibitors. Finally, the development of more selective and potent BTK inhibitors could improve the efficacy and safety profile of this class of drugs.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 2,4-difluorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloride group by the sulfonamide nitrogen, followed by acylation of the resulting aniline with the benzoyl chloride. The crude product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation, survival, and migration of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of chronic lymphocytic leukemia and mantle cell lymphoma. This compound has also been shown to synergize with other targeted therapies such as venetoclax and ibrutinib.
特性
分子式 |
C13H10ClF2NO2S |
|---|---|
分子量 |
317.74 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-2-3-9(14)6-12(8)17-20(18,19)13-5-4-10(15)7-11(13)16/h2-7,17H,1H3 |
InChIキー |
XEBGRBBYJHUTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)






![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
